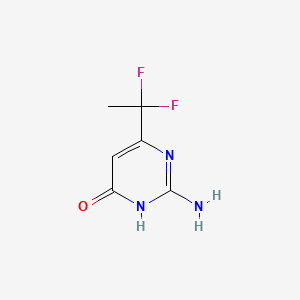
2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are essential in various biological processes. This compound is characterized by the presence of an amino group at the 2-position, a difluoroethyl group at the 6-position, and a keto group at the 4-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-chloropyrimidine with 1,1-difluoroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with the difluoroethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and difluoroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The difluoroethyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyrimidine: Lacks the difluoroethyl group.
2-Amino-6-methylpyrimidin-4(1H)-one: Contains a methyl group instead of a difluoroethyl group.
2-Amino-4-hydroxypyrimidine: Has a hydroxyl group at the 4-position.
Uniqueness
2-Amino-6-(1,1-difluoroethyl)pyrimidin-4(1H)-one is unique due to the presence of the difluoroethyl group, which can significantly influence its chemical reactivity and biological activity. The difluoroethyl group can enhance the compound’s lipophilicity, stability, and binding affinity to molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C6H7F2N3O |
|---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
2-amino-4-(1,1-difluoroethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7F2N3O/c1-6(7,8)3-2-4(12)11-5(9)10-3/h2H,1H3,(H3,9,10,11,12) |
InChI Key |
DIBBALAXPLWIAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=O)NC(=N1)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















